Cas no 863020-57-9 (N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide)

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide
- Cyclohexanecarboxamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-N-(4-methylphenyl)-
- N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide
- AKOS024595666
- SR-01000008430
- SR-01000008430-1
- 863020-57-9
- F0678-0387
-
- インチ: 1S/C18H23NO3S/c1-14-7-9-16(10-8-14)19(17-11-12-23(21,22)13-17)18(20)15-5-3-2-4-6-15/h7-12,15,17H,2-6,13H2,1H3
- InChIKey: NRFPMQZSOPRIPS-UHFFFAOYSA-N
- ほほえんだ: C1(C(N(C2C=CS(=O)(=O)C2)C2=CC=C(C)C=C2)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 333.13986477g/mol
- どういたいしつりょう: 333.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0678-0387-3mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-25mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-20mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-100mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-20μmol |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-75mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-2μmol |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-2mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-10μmol |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0678-0387-40mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide 関連文献
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamideに関する追加情報
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide (CAS No. 863020-57-9): An Overview of Its Structure, Properties, and Applications
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide (CAS No. 863020-57-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 863020-57-9, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, and recent research findings related to this compound.
Chemical Structure and Synthesis: The molecular structure of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is composed of a cyclohexane ring linked to a substituted thiophene moiety and a 4-methylphenyl group. The thiophene ring is in a 1,1-dioxo form, which imparts unique electronic and steric properties to the molecule. The synthesis of this compound typically involves multi-step reactions, including the formation of the thiophene dioxo derivative and subsequent coupling with the cyclohexanecarboxamide moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
Physical Properties: N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide exhibits several notable physical properties that are crucial for its applications in pharmaceutical research. It is a white crystalline solid with a melting point of approximately 150°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These solubility characteristics make it suitable for various experimental protocols in both in vitro and in vivo studies.
Biological Activities: One of the primary areas of interest for N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is its potential as a therapeutic agent. Recent studies have shown that this compound possesses significant anti-inflammatory and analgesic properties. In particular, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. Additionally, preliminary animal studies have demonstrated its efficacy in reducing pain and inflammation in models of arthritis and neuropathic pain.
Mechanism of Action: The mechanism by which N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide exerts its biological effects is not yet fully understood. However, current research suggests that it may act through multiple pathways. One proposed mechanism involves the modulation of nuclear factor-kappa B (NF-kB) signaling, a key regulator of inflammatory responses. Another potential mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.
Clinical Applications: Given its promising biological activities, N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been explored for various clinical applications. Preclinical studies have shown its potential as a treatment for chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Additionally, it has been investigated for its use in managing neuropathic pain conditions. While further clinical trials are needed to confirm its safety and efficacy in humans, early results are encouraging.
Safety Considerations: As with any new chemical entity (NCE), safety considerations are paramount during the development process of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide. Preclinical toxicology studies have indicated that the compound is generally well-tolerated at therapeutic doses. However, potential side effects such as gastrointestinal irritation and liver toxicity have been observed at higher doses. Ongoing research aims to optimize the dosing regimens and formulations to minimize these adverse effects.
Future Directions: The future prospects for N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide are promising. Current efforts are focused on elucidating its precise mechanism of action and identifying potential biomarkers that can predict therapeutic response. Additionally, there is ongoing work to develop novel drug delivery systems that can enhance its bioavailability and reduce systemic side effects. These advancements could pave the way for more effective treatments for inflammatory diseases and pain management.
In conclusion, N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide (CAS No. 863020-57-9) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure and biological activities make it an attractive target for researchers aiming to develop new therapeutic agents for inflammatory diseases and pain management.
863020-57-9 (N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide) 関連製品
- 799-43-9(13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol)
- 1020051-62-0(N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide)
- 85288-37-5(4-(4-bromophenyl)-1,3-oxazolidin-2-one)
- 39970-48-4(N-[4-(methylamino)phenyl]acetamide)
- 1692477-01-2(1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione)
- 1804239-36-8(4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid)
- 709006-88-2(N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide)
- 1805055-63-3(2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride)
- 1804440-29-6(4-Hydroxy-3-methylpyridine-5-acetic acid)
- 76238-21-6(2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile)




